2-(4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c18-17(21)11-24-14-2-4-15(5-3-14)26(22,23)19-10-16(20-7-1-8-20)13-6-9-25-12-13/h2-6,9,12,16,19H,1,7-8,10-11H2,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTQGFPMKGEPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features an azetidine ring, a thiophene moiety, and a sulfamoyl group. These structural components contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O4S2 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 2034573-84-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Mechanistic studies suggest that it may act as an inhibitor of specific targets involved in disease pathways, particularly those related to cancer and microbial infections.
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or microbial survival.
- Receptor Binding : It has shown potential in binding to receptors that regulate cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of azetidine compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that similar compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
Antioxidant Activity
The antioxidant potential of the compound has been evaluated using various assays, including DPPH radical scavenging and ferric reducing power assays. Preliminary findings suggest that it exhibits antioxidant activities comparable to well-known antioxidants like ascorbic acid .
Anticancer Activity
In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as HepG2 and MCF-7. The mechanism involves the activation of caspases and modulation of cell cycle proteins .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 6.19 ± 0.50 |
| MCF-7 | 5.10 ± 0.40 |
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of a series of azetidine derivatives against various bacterial strains, revealing significant inhibition rates compared to traditional antibiotics .
- Antioxidant Evaluation : Another research focused on assessing the antioxidant properties through TBARS assay, highlighting the potential for lipid peroxidation inhibition .
- Anticancer Investigation : A comprehensive study on azetidinone derivatives demonstrated their ability to direct tumor cells towards apoptosis, establishing a strong foundation for further anticancer drug development .
Scientific Research Applications
Research has indicated that this compound exhibits several important biological activities:
-
Anticancer Properties :
- The compound has been investigated for its potential as an anti-cancer agent. Initial studies suggest that it may inhibit the proliferation of cancer cell lines and induce apoptosis in malignant cells. This is particularly relevant in the context of melanoma, where B-Raf kinase inhibition plays a crucial role in tumor growth suppression.
-
Antimicrobial Activity :
- Preliminary findings suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial strains. This application is particularly significant in the context of rising antibiotic resistance.
- Neuroprotective Effects :
Synthesis and Characterization
The synthesis of 2-(4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide involves several steps:
-
Formation of Key Intermediates :
- The initial step involves synthesizing 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine, which serves as a critical building block for the final product.
-
Coupling Reaction :
- The coupling of the azetidine derivative with sulfamoyl phenoxy acetamide is performed under controlled conditions to ensure high yield and purity.
- Characterization Techniques :
Case Studies and Research Findings
Several studies have focused on the applications of this compound:
-
Cancer Research :
- A study published in Cancer Research demonstrated that derivatives of this compound significantly inhibited B-Raf activity in vitro, leading to reduced cell viability in melanoma cell lines.
- Neuroscience Applications :
-
Antimicrobial Studies :
- Investigations into the antimicrobial properties revealed that the compound exhibited activity against resistant strains of bacteria, making it a promising candidate for further development in antibiotic therapies.
Comparison with Similar Compounds
Table 2: Bioactivity and Physicochemical Comparison
Key Insights from Comparative Analysis
Structural Flexibility vs. Activity: The target compound’s azetidine and thiophen-3-yl groups may enhance target binding compared to simpler acetamides (e.g., compound 4a-e in ). However, bulkier substituents (e.g., benzimidazole in 3ae ) could reduce bioavailability.
Synthesis Challenges :
- Multi-step syntheses for analogs (e.g., 3ae at 73% yield ) highlight the complexity of introducing sulfonamide and heterocyclic groups. The target compound’s azetidine moiety may require specialized ring-closing strategies.
Bioactivity Gaps: Unlike triazole-acetamides (anti-exudative ) or thiazolidinones (antimicrobial ), the target compound’s azetidine-thiophene hybrid lacks direct activity data.
Q & A
Q. What are the critical steps in synthesizing 2-(4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide, and how are reaction conditions optimized?
The synthesis involves sequential functionalization of the phenoxyacetamide core, sulfamoyl coupling, and azetidine-thiophene moiety introduction. Key steps include:
- Sulfonamide formation : Coupling sulfamoyl chloride intermediates with phenoxyacetamide precursors under anhydrous conditions (e.g., DMF, 0–5°C) to avoid hydrolysis .
- Azetidine-thiophene integration : Use of nucleophilic substitution or reductive amination for azetidine attachment, with strict pH control (pH 7–8) to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization focuses on solvent polarity (e.g., toluene/water biphasic systems for NaN₃ reactions) and temperature control (reflux for 5–7 hours) to maximize yields .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to confirm sulfamoyl (-SO₂NH-) and azetidine ring proton environments. Aromatic protons from the thiophene and phenoxy groups appear as distinct multiplet clusters .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~500–550) and detect fragmentation patterns of the sulfamoyl and acetamide groups .
- X-ray crystallography : Resolves spatial conformation of the azetidine-thiophene moiety, critical for docking studies .
Q. How is the compound’s solubility and stability assessed for in vitro assays?
- Solubility screening : Tested in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) with sonication. Hydrophobic moieties (azetidine, thiophene) often necessitate <1% DMSO for cell-based assays .
- Stability profiling : HPLC monitoring under physiological conditions (37°C, pH 7.4) over 24–48 hours. Degradation peaks indicate susceptibility to hydrolysis at sulfamoyl or acetamide linkages .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Dose-response profiling : Establish IC₅₀ values across multiple assays (e.g., kinase inhibition vs. MTT cytotoxicity) to differentiate target-specific effects from off-target toxicity .
- Structural analogs : Compare with derivatives lacking the azetidine or thiophene groups to isolate pharmacophore contributions. For example, replacing azetidine with piperidine reduces off-target effects in some analogs .
- Pathway analysis : RNA sequencing or phosphoproteomics to identify downstream signaling cascades (e.g., MAPK/ERK modulation) linked to observed bioactivity .
Q. What strategies improve reaction yields during sulfamoyl coupling?
- Activating agents : Use of EDCI/HOBt or DCC to enhance sulfamoyl chloride reactivity with phenolic oxygen .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 80°C) while maintaining >85% yield .
- By-product mitigation : Addition of molecular sieves to absorb HCl generated during coupling, preventing acid-catalyzed decomposition .
Q. How does the compound’s 3D conformation influence target binding, and how is this modeled?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., carbonic anhydrase IX). The azetidine’s puckered ring and thiophene’s sulfur atom show strong hydrogen bonding with active-site residues .
- Dynamic simulations : MD simulations (100 ns) in GROMACS assess conformational flexibility. The phenoxyacetamide backbone exhibits rigidity, while the azetidine-thiophene moiety adopts multiple low-energy states .
- X-ray co-crystallography : Resolve binding modes with purified enzymes (e.g., 2.1 Å resolution structures) to validate computational predictions .
Q. What methods are used to resolve spectral overlaps in NMR characterization?
- 2D NMR techniques : HSQC and HMBC to assign crowded aromatic regions (δ 6.8–7.5 ppm). For example, HMBC correlations between thiophene protons and quaternary carbons confirm regiochemistry .
- Isotopic labeling : ¹⁵N-labeling of the sulfamoyl group simplifies ¹H-¹⁵N HSQC analysis, distinguishing NH protons from solvent peaks .
Q. How are structure-activity relationships (SARs) systematically explored for this compound?
- Analog libraries : Synthesize derivatives with variations in:
- Azetidine substituents : N-alkyl vs. N-aryl groups (e.g., 2-methylazetidine improves solubility by 30%) .
- Thiophene position : 3-thiophene vs. 2-thiophene isomers alter π-π stacking with hydrophobic enzyme pockets .
- Bioisosteric replacements : Replace sulfamoyl with phosphonamidate groups to enhance metabolic stability .
- Data clustering : PCA analysis of IC₅₀, logP, and polar surface area identifies key physicochemical drivers of activity .
Methodological Notes
- Contradictory data : Cross-validate bioassay results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Scale-up challenges : Pilot continuous-flow reactors for hazardous intermediates (e.g., sulfamoyl chlorides) to improve safety and reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
